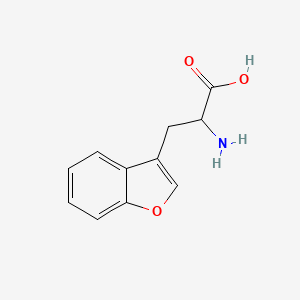

2-Amino-3-(benzofuran-3-yl)propanoic acid

Description

2-Amino-3-(benzofuran-3-yl)propanoic acid, also termed 1-oxa-tryptophan, is a non-proteinogenic α-amino acid characterized by a benzofuran moiety replacing the indole ring of tryptophan. Its synthesis involves established protocols, as reported in studies focusing on cobalamin-dependent methylation processes . Key spectroscopic data include:

- ¹H NMR (D₂O, 500 MHz): δ 7.66 (s, 1H), 7.61 (d, J = 7.6 Hz, 1H), 7.50 (d, J = 8.2 Hz, 1H), 7.33 (t, J = 7.3 Hz, 1H), 7.27 (t, J = 7.2 Hz, 1H), 4.28 (t, J = 6.3 Hz, 1H), 3.37 (dd, J = 15.4, 5.0 Hz, 1H), 3.29 (dd, J = 15.3, 7.3 Hz, 1H).

- ¹³C NMR (D₂O, 126 MHz): δ 171.87, 155.09, 144.23, 126.80, 125.01, 123.01, 119.48, 112.95, 111.70, 52.65, 24.20 .

The compound is commercially available as enantiomers, such as the (S)-form (CAS: 72120-70-8), though some suppliers have discontinued production . Its structural uniqueness lies in the benzofuran ring, which imparts distinct electronic and steric properties compared to other aromatic amino acids.

Properties

IUPAC Name |

2-amino-3-(1-benzofuran-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQKYWMOMQWBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992800 | |

| Record name | 3-(1-Benzofuran-3-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72071-49-9 | |

| Record name | 3-(3-Benzofuranylalanine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072071499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Benzofuran-3-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(benzofuran-3-yl)propanoic acid typically involves multiple steps. One common method starts with the reaction of 3-benzofuran carboxylic acid with an amino acid derivative. This process involves several steps, including protection and deprotection of functional groups, to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The focus is on optimizing reaction conditions to achieve higher yields and purity, often involving the use of advanced catalysts and reaction optimization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(benzofuran-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often involving the benzofuran ring.

Substitution: It can undergo substitution reactions, particularly at the amino group or the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-Amino-3-(benzofuran-3-yl)propanoic acid has several scientific research applications:

Fluorescent Derivatization: It is used in the fluorescent derivatization of amino acids, which is beneficial for biological assays due to the strong fluorescence of the derivatives.

Synthesis of Benzofuran-Derived Compounds: This compound is involved in the synthesis of various benzofuran-derived compounds with potential biological activities.

Organic Chemistry and Materials Science: It is used in the preparation of benzofuran and benzothiophene derivatives, which have applications in organic chemistry and materials science.

Mechanism of Action

The mechanism of action of 2-Amino-3-(benzofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its effects are mediated through its ability to form fluorescent derivatives, which are useful in various biochemical assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Aromatic Amino Acids

D-Tryptophan

- Structure: Indole ring instead of benzofuran.

- Molecular Weight: 204.22 g/mol (C₁₁H₁₂N₂O₂) .

- Key Differences: The indole nitrogen in tryptophan enables hydrogen bonding and π-stacking interactions absent in benzofuran derivatives. This impacts bioavailability and enzymatic recognition .

2-Amino-3-(thiophen-2-yl)propanoic Acid

Substituted Phenylpropanoic Acids

D-Tyrosine (2-Amino-3-(4-hydroxyphenyl)propanoic Acid)

- Structure: 4-Hydroxyphenyl group.

- Molecular Weight: 181.19 g/mol (C₉H₁₁NO₃) .

- Biological Role: Key in protein phosphorylation and signaling. The hydroxyl group enables post-translational modifications, unlike benzofuran derivatives .

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid

- Structure: Fluorine and hydroxyl substituents on phenyl.

- Molecular Weight: 199.18 g/mol (C₉H₁₀FNO₃) .

- Activity: Acts as a tyrosine derivative; fluorine enhances metabolic stability and bioavailability compared to non-halogenated analogs .

(R)-2-Amino-3-(2,5-difluorophenyl)propanoic Acid

Thiazole and Furan Derivatives

(S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic Acid

- Structure: Thiazole-linked phenyl group.

- Activity: Exhibits antimycobacterial activity against M. tuberculosis H37Ra and M. bovis (BCG) with minimal cytotoxicity .

- Comparison: Thiazole’s nitrogen and sulfur atoms contribute to metal-binding properties, enhancing antimicrobial mechanisms compared to benzofuran’s oxygen .

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic Acid

Fluorinated and Functionalized Derivatives

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic Acid

- Structure: Trifluoromethyl group and benzyloxycarbonyl protection.

- Molecular Weight: 277.2 g/mol (C₁₁H₁₀F₃NO₄) .

- Applications: Used in peptide synthesis; trifluoromethyl groups enhance proteolytic stability .

Biological Activity

2-Amino-3-(benzofuran-3-yl)propanoic acid (ABPA) is an organic compound that exhibits significant potential in various biological contexts. Its structure, characterized by a benzofuran moiety linked to a propanoic acid backbone, suggests possible interactions with biological systems, particularly in neuropharmacology and metabolic pathways. This article reviews the biological activities associated with ABPA, synthesizing findings from diverse research studies.

- Molecular Formula : C₁₁H₁₁NO₃

- CAS Number : 72071-49-9

- Structure : The compound features an amino group, making it a derivative of amino acids, which is crucial for its biological functions.

Biological Activity Overview

ABPA has been studied for its potential roles in several biological processes:

- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, ABPA may exhibit neuroprotective properties. Preliminary studies suggest that it could interact with neurotransmitter receptors, which may modulate neurological functions and provide protective effects against neurodegenerative diseases.

- Metabolic Precursor : ABPA serves as a precursor in the synthesis of other biologically significant compounds such as lysine and polypeptides. This role underscores its importance in metabolic pathways and biochemistry.

- Receptor Modulation : Interaction studies indicate that ABPA may influence various biological receptors. Its binding affinity to neurotransmitter receptors suggests potential applications in pharmacology, particularly for conditions involving neurotransmitter dysregulation.

Case Studies and Experimental Evidence

- Neuroprotective Studies :

-

Synthesis and Activity Correlation :

- Research on benzofuranyl derivatives indicated that modifications to the benzofuran core can significantly affect biological activity. For instance, the introduction of polar functional groups may enhance solubility and bioactivity against pathogens like Fusarium oxysporum, suggesting that structural variations can lead to diverse pharmacological profiles .

-

Binding Affinity Studies :

- Interaction studies revealed that ABPA might bind effectively to specific neurotransmitter receptors, indicating its potential as a modulator in neurological pathways. Further research is warranted to clarify these interactions and their therapeutic implications.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid | C₉H₉NOS | Contains a thiophene ring; potential neuroactive properties |

| 2-Amino-3-(7-methyl-benzofuran-3-yl)propanoic acid | C₁₂H₁₃NO₃ | Methyl substitution enhances lipophilicity |

| L-Tryptophan | C₁₁H₁₂N₂O₂ | An essential amino acid; precursor for serotonin |

The unique benzofuran structure of ABPA may confer distinct properties compared to these similar compounds, especially regarding its biological activity and pharmacological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.